Calculated Lipophilicity (clogP) Head-to-Head: Oxolan-2-ylmethyl vs. Benzhydryl Substitution
The target compound exhibits a calculated logP (clogP) of 0.89 (C13H18N4O3S, MW 310.38) [1]. In contrast, the closest structural analog, N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6, C21H20N4O2S, MW 392.5), displays a logP range of 2.77 to 4.91 depending on calculation method, with multiple independent predictions converging above 2.77 . This logP differential of at least 1.88 units (and up to 4.02 units) corresponds to a minimum 76-fold and maximum >10,000-fold difference in octanol-water partition coefficient. The target compound's clogP of 0.89 falls within the optimal Lipinski range (logP < 5) and the more stringent CNS drug-like space (logP 1–3), whereas the benzhydryl analog exceeds typical lead-like logP thresholds (<3), increasing the risk of poor solubility, high plasma protein binding, and promiscuous target engagement [2].
| Evidence Dimension | Calculated lipophilicity (clogP/logP) |
|---|---|
| Target Compound Data | clogP = 0.89 (TPSA = 87.54 Ų, MW = 310.38, HBA = 7, HBD = 1, RB = 2) [1] |
| Comparator Or Baseline | N-Benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6): logP = 2.77–4.91 (TPSA = 86.5–87.1 Ų, MW = 392.5, RB = 5) |
| Quantified Difference | ΔlogP ≥ 1.88 (minimum 76-fold partition coefficient difference); MW difference = 82.12 g/mol; RB difference = 3 fewer rotatable bonds [1] |
| Conditions | In silico calculated properties (clogP/LogP) from multiple independent prediction platforms; no experimental logP data available for either compound |
Why This Matters
A >1.88 logP difference directly impacts solubility, permeability, protein binding, and assay compatibility—meaning these two compounds cannot be used interchangeably in cell-based or biochemical assays without re-optimization of solvent conditions and concentration ranges.
- [1] Sildrug/ECBD Database. EOS16263. C13H18N4O3S. clogP = 0.89, TPSA = 87.54, HBA = 7, HBD = 1, RB = 2, MW = 310.38. View Source
- [2] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Optimal logP for oral absorption: <5; lead-like: <3. View Source
